molecular formula C20H17NO6 B2694946 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate CAS No. 397281-25-3

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate

Cat. No.: B2694946
CAS No.: 397281-25-3
M. Wt: 367.357
InChI Key: RHPTXEAEZNYGML-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate is an organic compound that features both nitrophenoxy and naphthyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-(naphthalen-1-yloxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy and naphthyloxy groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-nitrophenoxy)acetate
  • 2-(4-Nitrophenoxy)ethanol
  • 2-(naphthalen-1-yloxy)acetic acid

Uniqueness

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate is unique due to the presence of both nitrophenoxy and naphthyloxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(4-nitrophenoxy)ethyl 2-naphthalen-1-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c22-20(14-27-19-7-3-5-15-4-1-2-6-18(15)19)26-13-12-25-17-10-8-16(9-11-17)21(23)24/h1-11H,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPTXEAEZNYGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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